molecular formula C21H22FN5O B6492207 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine CAS No. 1326827-67-1

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B6492207
CAS No.: 1326827-67-1
M. Wt: 379.4 g/mol
InChI Key: SHLLRVAPLGAYKU-UHFFFAOYSA-N
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Description

1-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a hybrid molecule combining a 1,2,3-triazole core with piperazine and aryl substituents. The triazole ring is substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carbonyl-linked piperazine moiety, which itself bears a 2-fluorophenyl group.

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-2-16-7-9-17(10-8-16)27-15-19(23-24-27)21(28)26-13-11-25(12-14-26)20-6-4-3-5-18(20)22/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLLRVAPLGAYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Biological Activities

The biological activities of compounds containing triazole rings are well-documented. Specifically, 1H-1,2,3-triazoles have been recognized for their:

  • Antifungal Properties : Triazoles are known to inhibit cytochrome P450 enzymes in fungi, which are essential for ergosterol biosynthesis.
  • Antibacterial Effects : Preliminary studies suggest that this compound may exhibit moderate inhibitory effects against certain bacterial enzymes such as carbonic anhydrase II. This indicates potential therapeutic applications in treating infections caused by resistant strains of bacteria.

Table 1: Comparison of Biological Activities

Compound NameNotable Properties
1H-1,2,3-triazole derivativesAntifungal and antibacterial activities
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazoleModerate antifungal activity
4-(triazolyl)benzamideAnti-inflammatory properties

Therapeutic Applications

The unique structure of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine suggests several potential therapeutic applications:

  • Antimicrobial Agents : Given its interaction with cytochrome P450 enzymes and carbonic anhydrase II, this compound could be developed as a novel class of antimicrobial agents.
  • Cancer Therapy : The ability to inhibit specific enzymes related to cancer cell metabolism opens avenues for its use in cancer treatment.
  • Neurological Disorders : The piperazine moiety may contribute to neuropharmacological effects, suggesting potential applications in treating conditions like anxiety or depression.

Mechanism of Action

The mechanism by which 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name/ID Structural Features Key Substituents Bioactivity (if reported) Reference
Target Compound 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl, 4-(2-fluorophenyl)piperazine 4-Ethylphenyl, 2-fluorophenyl Not reported N/A
(Compound 53) 2-Fluorophenyl-piperazine linked to pleuromutilin via triazole Pleuromutilin core, 2-fluorophenyl Anti-MRSA (53% yield, IC₅₀ not specified)
1-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine Pyridinyl, 4-fluorophenyl Not reported
(BAK 05-23) Triazole-linked piperazine with dichlorophenyl and pyrrolo[2,3-d]pyrimidine 2,3-Dichlorophenyl, pyrrolopyrimidine Dopamine D3 receptor ligand (82% yield, Ki = 2.3 nM)
(Compound 11h) 4-Nitroimidazole-piperazinyl-triazole hybrid 2-Ethylphenyl, nitroimidazole Antitumor activity (tested against solid tumors)
(Compound 5a) 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine 4-Chlorobenzhydryl, benzoyl Cytotoxic against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells

Key Observations :

  • Aryl Substituents : The 2-fluorophenyl group on piperazine is a recurring motif in dopamine receptor ligands (e.g., ) and antimicrobial agents (e.g., ). The 4-ethylphenyl group on the triazole in the target compound may increase lipophilicity compared to nitro or methoxy substituents in analogs (e.g., ) .
  • Bioactivity Trends : Triazole-piperazine hybrids with electron-withdrawing groups (e.g., fluoro, nitro) often exhibit enhanced antimicrobial or anticancer activity, as seen in and .

Key Observations :

  • Click Chemistry : Many analogs (e.g., ) utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, suggesting a feasible route for synthesizing the target compound .
  • Thermal Stability : High melting points (e.g., 194–196°C for ’s Compound 11h) correlate with crystalline stability, a desirable trait for drug formulation .

Biological Activity

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a synthetic compound characterized by a unique molecular structure that includes a triazole ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antifungal and antibacterial activities, while the piperazine structure is often associated with various therapeutic effects.

Synthesis

The synthesis of this compound typically involves a multi-step process utilizing "Click" chemistry to form the triazole ring through a 1,3-dipolar cycloaddition reaction. This reaction is facilitated by azides and alkynes, often employing copper(I) catalysts. Subsequent steps include nucleophilic substitutions to introduce the piperazine moiety and acylation methods to add the carbonyl group, enhancing the compound's reactivity and biological potential.

Antimicrobial Properties

Compounds containing triazole moieties are well-documented for their antimicrobial activities. Specifically, 1H-1,2,3-triazoles have been shown to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes in pathogens. Preliminary studies indicate that this compound may exhibit moderate inhibitory effects against certain enzymes such as carbonic anhydrase II.

Table 1: Comparison of Biological Activities

Compound NameStructureNotable Properties
This compoundTriazole-PiperazineModerate enzyme inhibition
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylMethyl-substituted TriazoleExhibits moderate antifungal activity
4-(triazolyl)benzamideTriazole-BenzamideKnown for anti-inflammatory properties

Enzyme Inhibition

The interactions of this compound with various biological targets are crucial for understanding its mechanism of action. Studies have shown that it interacts with enzymes such as carbonic anhydrase II and potentially other cytochrome P450 enzymes. These interactions suggest possible therapeutic applications in treating conditions related to enzyme dysregulation .

Case Studies

Research has demonstrated that triazole derivatives can exhibit significant anti-proliferative activities against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

One notable study reported the synthesis of several triazole derivatives that displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl rings was found to significantly influence their biological efficacy .

The mechanism of action of this compound involves its binding affinity to active sites of target enzymes or receptors. The triazole ring can modulate enzyme activity by forming stable complexes with these proteins. This interaction may lead to inhibition of enzymatic activity or disruption of cellular processes essential for pathogen survival or cancer cell proliferation .

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